1-Acetyl-4-(3-hydroxyphenyl)piperazine
Overview
Description
1-Acetyl-4-(3-hydroxyphenyl)piperazine is a piperazine derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperazine ring and a hydroxyphenyl group at the para position. Its molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .
Mechanism of Action
Target of Action
1-Acetyl-4-(3-hydroxyphenyl)piperazine (AHPP) is a piperazine derivative and a structural analog of acetaminophen
Action Environment
General guidelines for handling ahpp suggest avoiding formation of dust and aerosols, indicating that its stability and efficacy might be affected by environmental conditions such as humidity and temperature .
Biochemical Analysis
Biochemical Properties
1-Acetyl-4-(3-hydroxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the synthesis and activity of nitric oxide by binding to the N1 atom of the molecule, preventing it from reacting with chloride ions . This interaction is crucial in modulating inflammatory responses and other physiological processes.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has demonstrated anticancer activity in a panel of cell lines, including HCT 15, HT 29, MCF 7, and MDA-MB 468 . The compound induces a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with nitric oxide synthase results in the inhibition of nitric oxide production . This inhibition can modulate various physiological processes, including vasodilation and immune responses. Furthermore, the compound’s effects on gene expression contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including gastrointestinal irritation and respiratory tract irritation . Understanding the dosage thresholds is essential for optimizing its therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, its interaction with cytochrome P450 enzymes influences its biotransformation and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are critical for understanding its mode of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-4-(3-hydroxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 4-hydroxyphenylpiperazine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dioxane under reflux conditions for several hours . Another method involves the use of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of alcohol as the acetylation solvent. This method provides high yield and purity, making it suitable for large-scale production. The reaction material, 4-hydroxyphenylpiperazine dihydrobromide, is prepared with a lower concentration of hydrobromic acid to reduce costs and pollution .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(3-hydroxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Acetyl-4-(3-hydroxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a structural analog of acetaminophen.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Acetyl-4-(3-hydroxyphenyl)piperazine can be compared with other similar compounds, such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with the hydroxy group at the para position.
1-(2,3-Dimethoxybenzoyl)-4-(3-methylphenoxy)acetyl-piperazine: Another piperazine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFHOABEFGNIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251971 | |
Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67915-02-0 | |
Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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